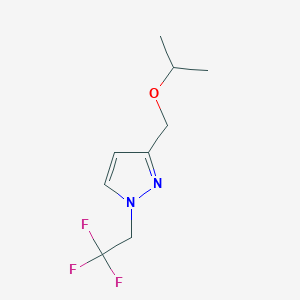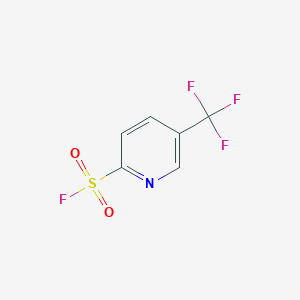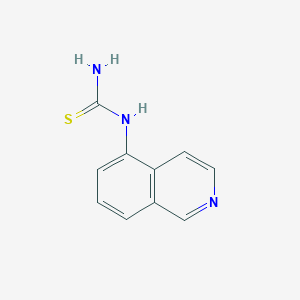
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an isopropoxymethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with isopropoxymethyl and trifluoroethyl reagents. One common method is the gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, which produces β-trifluoromethylketones as major products . This transformation illustrates the strong directing effect of the trifluoromethyl group through its inductive effect in gold-catalyzed addition to alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroethyl and isopropoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins through hydrophobic interactions and electronic effects . The isopropoxymethyl group may contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoroethyl or isopropoxymethyl substitutions, such as:
- 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 2,2,2-Trifluoroethyl methacrylate
- Trifluoromethyl ketones
Uniqueness
This compound is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The trifluoroethyl group provides strong electron-withdrawing effects, while the isopropoxymethyl group enhances solubility and reactivity.
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-7(2)15-5-8-3-4-14(13-8)6-9(10,11)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVBFAURPSOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide](/img/structure/B2619798.png)
![4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine](/img/structure/B2619799.png)
![7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619800.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2619801.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2619803.png)
![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)


![5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2619811.png)
![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)
